Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate
Description
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and an ethoxypropanoate group at the 2-position. This ester derivative is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modifications influencing reactivity, bioavailability, and target specificity.
Properties
CAS No. |
1346707-69-4 |
|---|---|
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 3-(4-chloropyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-2-14-10(13)4-6-15-9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
KMIBSGPDMJHVMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate typically involves the reaction of 4-chloropyridine-2-ol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as substituted pyridines.
Ester hydrolysis: Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoic acid.
Oxidation and reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ether linkage and the chloropyridine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Derivatives
Nitro-Substituted Pyridines
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) () share a similar ethoxypropanoate backbone but differ in pyridine substituents. The nitro group at the 3- or 5-position in these compounds reduces synthetic yields (45–50%) compared to methoxy-substituted analogs like ethyl 3-(2-methoxy-5-nitropyridin-4-yl)-2-oxopropanoate (8c), which achieves a higher yield (72%) due to improved electron-donating effects of the methoxy group .
Chloro-Substituted Pyridines
This modification is critical in medicinal applications, as amino derivatives like this are designed to inhibit AIMP2-DX2, a cancer target, highlighting how functional group changes (oxy vs. amino) pivot biological activity .
Heterocyclic Variations Beyond Pyridine
Quinoxaline and Benzoxazole Derivatives
Compounds such as quizalofop ethyl ester (ethyl 2-(4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy)propanoate) and fenoxaprop ethyl ester () incorporate quinoxaline or benzoxazole rings instead of pyridine.
Chromen-Based Analogs
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate () introduces a chromen ring system, significantly increasing molecular weight (318.4 g/mol) and hydrophobicity (XLogP3 = 3.1) compared to pyridine-based esters. Such structural complexity may enhance binding to hydrophobic targets in drug discovery .
Functional Group Modifications
Amino vs. Oxy Linkers
Replacing the oxy group in the target compound with an amino group (e.g., ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate in ) enhances hydrogen-bonding capacity, which is pivotal in protein-targeted therapies. Conversely, the oxy linker in the target compound may improve metabolic stability in vivo .
Halogen Substitution
The 4-chloro substituent in the target compound contrasts with iodo-substituted analogs like ethyl 3-amino-3-(4-iodophenyl)propanoate (). Chlorine’s smaller size and electronegativity may optimize steric interactions and electronic effects for specific biological or chemical applications .
Data Tables
Table 2: Physicochemical Properties of Key Analogs
Research Implications
The structural diversity of this compound analogs underscores the importance of substituent effects on synthetic feasibility, physicochemical properties, and biological activity. Nitro and methoxy groups on pyridine enhance synthetic yields, while amino linkers or larger heterocycles (e.g., chromen) expand therapeutic or agrochemical utility.
Biological Activity
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is an organic compound with significant potential in pharmaceutical chemistry. The compound, characterized by a 4-chloropyridine moiety linked to an ethyl propanoate group, has garnered attention for its biological activities, particularly as an intermediate in drug synthesis targeting bacterial infections and other therapeutic applications.
- Chemical Formula : C₁₁H₁₃ClN₁O₃
- CAS Number : 1346707-69-4
- Structure : The compound features an ether bond connecting the chloropyridine and propanoate groups, which influences its reactivity and biological interactions.
Antimicrobial Properties
This compound has been noted for its potential antimicrobial activity. Its structural similarity to other chloropyridinyl compounds suggests that it may exhibit similar effects against various bacterial strains:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Ethyl 3-(pyridin-2-yloxy)propanoate | Ether/ester | Used as an intermediate in drug synthesis |
| Ethyl 3-(4-methylpyridin-2-yloxy)propanoate | Ether/ester | Exhibits antibacterial properties |
| Ethyl 3-(2-chloropyridin-3-yloxy)propanoate | Ether/ester | Potentially active against specific bacterial strains |
The unique chlorination pattern on the pyridine ring of this compound may confer distinct biological activities compared to its analogs, enhancing its efficacy against pathogens.
Case Studies and Research Findings
- Synthesis and Antiviral Activity : A study explored chloropyridinyl esters of nonsteroidal anti-inflammatory agents, demonstrating that derivatives similar to this compound exhibited potent inhibition of SARS-CoV-2 protease. The structure–activity relationship (SAR) indicated that modifications on the pyridine scaffold significantly influenced antiviral potency, suggesting a pathway for developing antiviral agents based on this compound .
- Antitumor Activity : Research has indicated that compounds with similar structures can exhibit antitumor properties. For instance, hybrid molecules combining coumarin and chloropyridine moieties showed significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells, promoting apoptosis and demonstrating antioxidant activities . This suggests that this compound could be investigated further for potential anticancer applications.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and viral replication, including proteases critical for viral lifecycle.
- Cellular Interaction : The compound may interact with cellular pathways related to apoptosis and oxidative stress, potentially enhancing its therapeutic effects against tumors or infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
